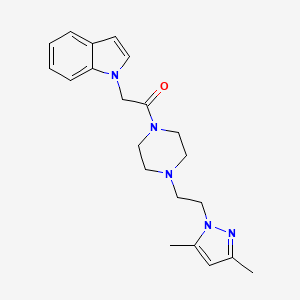

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

描述

This compound features a piperazine core substituted with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group at the N-4 position and a 1H-indol-1-yl moiety attached via an ethanone linker.

属性

IUPAC Name |

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-17-15-18(2)26(22-17)14-11-23-9-12-24(13-10-23)21(27)16-25-8-7-19-5-3-4-6-20(19)25/h3-8,15H,9-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSFOIQVCNHOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and indole derivatives. One common approach is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines to form the pyrazole-based ligands. Subsequently, these ligands are reacted with indole derivatives under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

化学反应分析

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

科学研究应用

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Anticancer Activity : Several studies have indicated that derivatives of indole and pyrazole compounds possess anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

- Antimicrobial Properties : The incorporation of piperazine and indole moieties has been linked to enhanced antimicrobial activity. Research has demonstrated that related compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants, suggesting that this compound may also influence central nervous system activity .

Case Studies

Several studies have highlighted the applications of similar compounds in various therapeutic areas:

- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, a series of indole-based compounds demonstrated significant antitumor activity against human cancer cell lines, with IC50 values indicating potent growth inhibition .

- Antimicrobial Efficacy : Research published in Bioorganic & Medicinal Chemistry Letters reported on synthesized piperazine derivatives that exhibited strong antibacterial properties against resistant strains of bacteria .

Comparative Data Table

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific application and biological context.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Modifications in Piperazine-Linked Compounds

Key Compounds for Comparison :

*Calculated based on molecular formula.

Key Observations :

Indole Modifications :

生物活性

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 350.46 g/mol. It features a piperazine ring, an indole moiety, and a pyrazole component, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N4 |

| Molecular Weight | 350.46 g/mol |

| LogP | 3.5 |

| PSA | 75.0 Ų |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The indole and pyrazole structures are known to interact with serotonin receptors and other neurotransmitter systems, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against certain bacterial strains.

Antitumor Activity

A study evaluating the antitumor effects of similar indole-pyrazole derivatives indicated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. For instance, compounds with similar structures showed IC50 values ranging from 5 to 20 µM against breast cancer cells (MCF-7) .

Antimicrobial Activity

Research has shown that derivatives related to the target compound possess notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as low as 8 µg/mL for some derivatives .

Case Study: Anti-inflammatory Effects

In a controlled study using animal models, the compound demonstrated significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in inflammatory markers such as TNF-alpha and IL-6 was observed post-administration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The following modifications have been noted to enhance efficacy:

- Substituent Variations : Alterations on the piperazine ring or the indole structure can significantly impact receptor binding affinity.

- Linker Length : Adjusting the length between the pyrazole and piperazine moieties can influence pharmacokinetics and bioavailability.

常见问题

Q. What are the standard synthetic protocols for preparing this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux (e.g., glacial acetic acid, ethanol) to form the pyrazole core .

- Step 2 : Piperazine-ethyl linkage via nucleophilic substitution or alkylation, requiring controlled pH and temperature .

- Step 3 : Indole ethanone coupling using coupling agents like DCC/DMAP or base-mediated reactions .

Validation : Intermediates are confirmed via -NMR (e.g., pyrazole proton signals at δ 2.5–3.0 ppm) and HPLC (purity >95%) .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : - and -NMR identify proton environments (e.g., piperazine methylene groups at δ 2.6–3.1 ppm, indole aromatic protons at δ 6.8–7.5 ppm) .

- IR : Confirm carbonyl (C=O) stretches (~1680–1700 cm) and pyrazole C=N (~1590 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. variable receptor affinity) may arise from:

- Structural analogs : Subtle substituent differences (e.g., 3,5-dimethyl vs. 4-methoxy groups) alter target interactions .

- Assay conditions : Variability in cell lines (e.g., HEK-293 vs. RAW 264.7) or incubation times .

Methodology : Perform side-by-side assays under standardized conditions and use molecular docking to compare binding poses with homologs (e.g., PDB: 8D1) .

Q. What strategies improve regioselectivity during pyrazole derivatization?

- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to bias cyclization .

- Catalytic control : Use transition metals (e.g., Cu(I)) to favor 1,3-dipolar cycloaddition regiochemistry .

- Computational guidance : DFT calculations predict thermodynamic favorability of regioisomers .

Q. How can solubility limitations in pharmacological assays be addressed?

- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt formation : Convert freebase to hydrochloride salts (e.g., via HCl gas treatment) for improved stability .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) on the indole nitrogen .

Q. What methodologies identify the primary pharmacological targets of this compound?

- SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR libraries to detect binding affinities .

- Crystallography : Co-crystallize with suspected targets (e.g., COX-2 or 5-HT receptors) to resolve binding modes .

- Knockout models : Use CRISPR/Cas9-modified cell lines to validate target dependency .

Data Analysis and Optimization

Q. How should researchers optimize reaction yields for scaled-up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .

- Inline monitoring : Employ ReactIR to track intermediate formation and minimize side reactions .

- Workup refinement : Use liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, hexane:EtOAc gradients) for purity >98% .

Q. What statistical approaches are recommended for dose-response studies?

- Non-linear regression : Fit data to Hill or Logit models (GraphPad Prism) to calculate EC and Hill coefficients .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .

- Multi-parametric analysis : PCA (Principal Component Analysis) correlates structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。